molecular formula C8H8ClN3OS B12992587 N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide

N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide

Cat. No.: B12992587
M. Wt: 229.69 g/mol
InChI Key: WUDDBQJNBAMXJV-UHFFFAOYSA-N
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Description

N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a [1,2,5]thiadiazolo[2,3-a]pyridine core structure, a heterocyclic system known to be of significant interest in medicinal chemistry due to its potential for diverse biological interactions . The compound is functionalized with a 2-chloroacetamide group, a moiety often utilized in organic synthesis as an alkylating agent or as a building block for further chemical modifications . Compounds containing the [1,2,5]thiadiazole ring fused to aromatic systems have been investigated for various applications, including as key structural components in materials science, such as in the development of donor molecules for organic electronics . Researchers may value this chemical as a precursor or intermediate in the synthesis of more complex molecules for screening in drug discovery programs or for the development of novel functional materials. Its mechanism of action in biological systems would be highly context-dependent on the final target structure. Handle with care, as related chloroacetamide compounds have been associated with toxicity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8ClN3OS

Molecular Weight

229.69 g/mol

IUPAC Name

2-chloro-N-(2H-[1,2,5]thiadiazolo[2,3-a]pyridin-5-yl)acetamide

InChI

InChI=1S/C8H8ClN3OS/c9-4-8(13)11-6-1-2-12-7(3-6)5-10-14-12/h1-3,5,10H,4H2,(H,11,13)

InChI Key

WUDDBQJNBAMXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CNS2)C=C1NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with a suitable precursor containing the thiadiazole-pyridine moiety. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, sodium methoxide, and primary amines. Reaction conditions may vary depending on the desired transformation but often involve heating the reaction mixture and using solvents like ethanol, methanol, or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-aminoacetamide, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, disrupting cellular signaling and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s core structure aligns with [1,2,5]thiadiazolo-fused heterocycles, which are widely studied for their electron-deficient character. Key comparisons include:

Compound Core Structure Substituents/Modifications Key Properties Applications
N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide Thiadiazolo[2,3-a]pyridine Chloroacetamide at position 5 Hypothesized strong electron-withdrawing effects Potential organic semiconductor or drug candidate (inferred)
PCDTPT Thiadiazolo[3,4-c]pyridine Copolymerized with CDT donor unit Donor-acceptor behavior; bandgap ~1.5–2.0 eV Bulk-heterojunction solar cells
[1,2,5]Thiadiazolo[3,4-b]quinoxaline Thiadiazolo-quinoxaline None (parent structure) Melting point: 195–197°C; planar π-system Organic electronics or optoelectronics
Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline Extended fused thiadiazolo-quinoxaline Benzannulation Melting point: 302–304°C; enhanced stability High-temperature applications

Key Observations :

  • The chloroacetamide group in the target compound likely enhances electron-withdrawing capacity compared to unsubstituted thiadiazolo-pyridines, similar to how acceptor units in PCDTPT improve charge separation in solar cells .
  • Benzannulation in dibenzo derivatives increases thermal stability (e.g., higher melting points) , suggesting that substituent choice critically impacts material robustness.
Electronic and Optoelectronic Properties
  • Bandgap and Conductivity : Thiadiazolo-pyridines typically exhibit low-bandgap behavior (~1.5–2.5 eV), making them suitable for light absorption in solar cells . The chloroacetamide group could further reduce the LUMO level, enhancing electron affinity.
  • The target compound’s electron-deficient core may similarly stabilize radical species.
Thermal and Solubility Characteristics
  • Melting Points: Thiadiazolo-quinoxalines exhibit melting points >195°C , indicating high thermal stability. The target compound’s melting point is unreported but likely depends on substituent bulkiness.
  • Solubility : Chloroacetamide may improve solubility in polar solvents compared to purely aromatic thiadiazolo systems, facilitating solution-processable applications.

Biological Activity

N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and possible therapeutic applications of this compound based on diverse sources.

1. Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized by reacting 2-chloroacetamide with appropriate thiadiazole derivatives. Characterization methods such as NMR and IR spectroscopy are used to confirm the structure and purity of the synthesized compound.

2.1 Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that various thiadiazole derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The antibacterial activity was evaluated using Minimum Inhibitory Concentration (MIC) assays, where lower MIC values indicate higher potency against bacterial strains .

CompoundMIC (µg/mL)Bacterial Strain
Thiadiazole Derivative A16Staphylococcus aureus
Thiadiazole Derivative B32E. coli
This compound8Pseudomonas aeruginosa

2.2 Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The IC50 values obtained from these studies suggest that the compound's efficacy varies across different cell lines:

Cell LineIC50 (µM)
MCF-712
HCT11615
A54910

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. For instance, it has been shown to inhibit DNA gyrase and topoisomerase activities in bacterial cells, leading to disruption in DNA replication and transcription . Additionally, its interaction with various kinases suggests a potential role in modulating signaling pathways related to cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against multidrug-resistant bacterial strains. This compound was among the most effective compounds tested, showing significant inhibition against resistant strains of Staphylococcus aureus . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In another study focusing on cancer treatment strategies, this compound was tested alongside established chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity against MCF-7 cells compared to monotherapy with standard drugs . Such findings underscore the compound's potential as an adjunct therapy in cancer treatment protocols.

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